Studying PRKCB splice variant-specific signaling requires precise tools; broad-spectrum PKC inhibitors obscure βI/βII roles, leading to confounded results in diabetic and amyloid models. CGP-53353 (CAS 145915-60-2) is a cell-permeable, highly selective PKCβII inhibitor that solves this:
CGP-53353 (also known as DAPH-7, CAS: 145915-60-2) is a highly potent, cell-permeable, and selective inhibitor of the Protein Kinase C beta II (PKCβII) splice variant . In procurement and assay design, it serves as a critical pharmacological tool for isolating PKCβII-mediated signaling from other PKC isoforms. Unlike broad-spectrum kinase inhibitors, CGP-53353 provides the precise selectivity required to study diabetic complications, such as glucose-induced vascular smooth muscle cell proliferation, and is increasingly utilized as a benchmark in amyloidogenic fibrillization assays . Its well-characterized solubility profile (up to 100 mM in DMSO) and high purity (≥98% HPLC) make it a highly reproducible reagent for both in vitro biochemical screening and live-cell metabolic models .
Generic substitution with pan-PKC inhibitors (such as staurosporine or GF109203X) or dual PKCβI/βII inhibitors (such as LY333531/ruboxistaurin) fundamentally compromises assay integrity when studying PRKCB gene products . Because PKCβI and PKCβII are alternatively spliced variants of the same gene, they possess distinct and sometimes opposing physiological roles—for example, in beta1-adrenergic-mediated lipolysis or cell cycle regulation [1]. Utilizing a dual inhibitor fails to deconvolute which specific splice variant is driving the observed phenotype. CGP-53353 is specifically procured to overcome this limitation, offering the necessary quantitative selectivity margin to suppress PKCβII activity without silencing the closely related PKCβI variant, thereby preventing confounding cross-pathway interference in complex cellular models .
CGP-53353 demonstrates a ~9.2-fold selectivity for the PKCβII splice variant over PKCβI, enabling precise pharmacological isolation of βII-dependent pathways .
| Evidence Dimension | In vitro kinase inhibition (IC50) |
| Target Compound Data | 0.41 μM (PKCβII) |
| Comparator Or Baseline | 3.8 μM (PKCβI) |
| Quantified Difference | ~9.2-fold higher potency for PKCβII |
| Conditions | In vitro biochemical kinase assay |
Allows researchers to selectively inhibit the βII splice variant without eliminating the basal activity of the closely related βI variant in matched cell lines.
Beyond its primary target, CGP-53353 maintains a strict selectivity profile against novel and atypical PKCs, as well as unrelated kinase families, ensuring that observed cellular phenotypes are not driven by off-target toxicity .
| Evidence Dimension | Off-target kinase inhibition (IC50) |
| Target Compound Data | 0.41 μM (PKCβII) |
| Comparator Or Baseline | >22 μM (nPKCs/aPKCs) and >50 μM (PKA, CK1/2, c-src, v-abl) |
| Quantified Difference | >50-fold to >120-fold selectivity margin against off-target kinases |
| Conditions | In vitro kinase profiling panel |
Prevents confounding cross-pathway interference, making it a reliable tool for complex live-cell phenotypic screening.
In cultured vascular smooth muscle cells (A10 and AoSMC), 1 μM of CGP-53353 completely blocks high-glucose-induced cell proliferation and DNA synthesis (S-phase entry), whereas untreated baseline cells exhibit accelerated proliferation [1].
| Evidence Dimension | Glucose-induced cell proliferation and DNA synthesis |
| Target Compound Data | Complete blockade of glucose-induced S-phase entry at 1 μM |
| Comparator Or Baseline | Untreated high-glucose baseline (accelerated proliferation) |
| Quantified Difference | Normalization of cell cycle progression to normoglycemic levels |
| Conditions | A10 and AoSMC cell cultures under high-glucose (25 mM) conditions |
Validates the compound's cell permeability and functional efficacy at low micromolar concentrations for vascular and metabolic disease modeling.
In rat adipocyte lipolysis models, the lipolysis-attenuating effect of PMA is blocked by the dual βI/βII inhibitor LY333531, but unaffected by the βII-specific CGP-53353, definitively proving that PKCβI, not βII, mediates the interaction [1].
| Evidence Dimension | Blockade of PMA-attenuated lipolysis |
| Target Compound Data | No blockade (phenotype maintained) |
| Comparator Or Baseline | LY333531 (complete blockade) |
| Quantified Difference | Divergent functional response isolating the βI pathway |
| Conditions | Isolated rat adipocytes treated with PMA |
Demonstrates the compound's critical value as a negative control to definitively assign metabolic functions to specific PKC splice variants.
Independent of its kinase activity, CGP-53353 acts as a potent inhibitor of prionogenic Sup35 fibrillization and de novo Aβ42 assembly, providing a dual-use profile for neurodegenerative research .
| Evidence Dimension | Inhibition of fibrillization (IC50) |
| Target Compound Data | ~3.4 μM (Sup35 fibrillization) |
| Comparator Or Baseline | Untreated aggregating baseline |
| Quantified Difference | Dose-dependent suppression of amyloid assembly |
| Conditions | In vitro de novo fibrillization assay |
Expands the procurement utility of the compound into Alzheimer's and prion disease research as a structurally validated anti-amyloidogenic reference standard.
When investigating the PRKCB gene, researchers should procure CGP-53353 alongside a dual βI/βII inhibitor (such as LY333531) to systematically deconvolute the distinct roles of PKCβI and PKCβII. This parallel screening approach is essential for identifying variant-specific drivers in metabolic signaling, such as lipolysis or insulin resistance [1].
CGP-53353 is the optimal pharmacological intervention for in vitro models of diabetic atherosclerosis. By applying 1 μM of the compound to vascular smooth muscle cell (VSMC) cultures, researchers can reliably block high-glucose-induced cell cycle dysregulation and DNA synthesis, providing a robust baseline for testing novel anti-atherosclerotic therapeutics [2].
Due to its established efficacy in halting de novo Aβ42 assembly and Sup35 fibrillization at low micromolar concentrations (~3.4 μM), CGP-53353 serves as a highly reproducible reference standard in in vitro aggregation assays, allowing structural biologists to benchmark the potency of novel neuroprotective drug candidates .